molecular formula C11H13NO2 B15082567 3-(Dimethylamino)-2-phenoxyprop-2-enal

3-(Dimethylamino)-2-phenoxyprop-2-enal

Cat. No.: B15082567
M. Wt: 191.23 g/mol
InChI Key: PVACQTDAHXFXHO-DHZHZOJOSA-N
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Description

3-(Dimethylamino)-2-phenoxyprop-2-enal is a β-enaminone derivative characterized by a dimethylamino group at the C3 position and a phenoxy substituent at the C2 position of the propenal backbone. Its structure combines electron-donating (dimethylamino) and moderately polar (phenoxy) groups, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-phenoxyprop-2-enal

InChI

InChI=1S/C11H13NO2/c1-12(2)8-11(9-13)14-10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+

InChI Key

PVACQTDAHXFXHO-DHZHZOJOSA-N

Isomeric SMILES

CN(C)/C=C(\C=O)/OC1=CC=CC=C1

Canonical SMILES

CN(C)C=C(C=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-phenoxyprop-2-enal can be achieved through several methods. One common approach involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-phenoxyprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The double bond and aldehyde group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenoxy derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-phenoxyprop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-phenoxyprop-2-enal involves its reactivity with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the phenoxy group can stabilize intermediates through resonance. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 3-(Dimethylamino)-2-phenoxyprop-2-enal with related enaminones and propenal derivatives:

Compound Name Substituents Electronic Effects Solubility Key Applications/Reactivity
This compound Phenoxy, dimethylamino Phenoxy: Moderate EWG; dimethylamino: EDG Moderate Heterocycle synthesis
3-(Dimethylamino)-1-phenylprop-2-en-1-one (1a) Phenyl, dimethylamino Phenyl: EDG; dimethylamino: EDG Low Antitumor agents (e.g., IC50 = 3.13 μM for derivative 61a)
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl, dimethylamino Fluorine: Strong EWG; dimethylamino: EDG Low Drug intermediates (enhanced electronic modulation)
Ethyl 2-(2-Cyano-2-ethoxycarbonyl ethenyl)amino-3-diethylaminopropenamide Cyano, ethoxycarbonyl, diethylamino Cyano: Strong EWG; ethoxycarbonyl: EWG High Precursor for N-protected heterocycles
Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Cyano, pyridinyl, dimethylamino Pyridinyl: EWG/EDG hybrid; cyano: EWG Moderate Synthesis of α,β-didehydro-α-amino acids

Key Observations :

  • Electronic Effects: The phenoxy group in the target compound acts as a moderate electron-withdrawing group (EWG), balancing the electron-donating dimethylamino group (EDG). In contrast, fluorophenyl () and cyano substituents () introduce stronger EWGs, enhancing electrophilicity for nucleophilic attacks in cyclization reactions.
  • Solubility: Ethoxycarbonyl and cyano groups () improve solubility in polar solvents compared to the phenoxy group.
  • Biological Activity: Derivatives with phenyl or fluorophenyl groups () exhibit notable antitumor activity, whereas the phenoxy variant’s applications are more focused on synthetic versatility.

Biological Activity

3-(Dimethylamino)-2-phenoxyprop-2-enal, also known by its CAS number 74093-60-0, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound features a dimethylamino group attached to a phenoxypropene backbone, which is known for its reactivity and ability to interact with biological systems.

PropertyValue
CAS Number 74093-60-0
Molecular Formula C12H15N1O2
Molecular Weight 205.25 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : Research published in Journal of Medicinal Chemistry demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating significant potency against these cell types .
  • Mechanistic Insights : Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Bacterial Inhibition : A study published in Phytotherapy Research reported that the compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound as part of combination therapy. Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported .

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the effectiveness of various compounds against Staphylococcus aureus infections, this compound was found to enhance the efficacy of standard antibiotics when used in synergy .

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